molecular formula C14H9FN2O2 B15261923 1-(2-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid

1-(2-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B15261923
M. Wt: 256.23 g/mol
InChI Key: RWFWMXGKUXYNNQ-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid is a compound belonging to the imidazopyridine family, which is recognized for its significant applications in medicinal chemistry and material science. This compound features a fused bicyclic structure, combining an imidazole ring with a pyridine ring, and is further functionalized with a fluorophenyl group and a carboxylic acid moiety. The unique structural characteristics of this compound make it a valuable scaffold in drug discovery and development .

Preparation Methods

The synthesis of 1-(2-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid can be achieved through various synthetic routes. Common methods include:

Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity, often using automated and scalable processes.

Chemical Reactions Analysis

1-(2-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. Major products formed from these reactions include various substituted imidazopyridine derivatives, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

1-(2-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorophenyl group, which imparts distinct electronic and steric properties, making it a valuable scaffold for various applications.

Properties

Molecular Formula

C14H9FN2O2

Molecular Weight

256.23 g/mol

IUPAC Name

1-(2-fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C14H9FN2O2/c15-10-6-2-1-5-9(10)12-11-7-3-4-8-17(11)13(16-12)14(18)19/h1-8H,(H,18,19)

InChI Key

RWFWMXGKUXYNNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=CC=CN3C(=N2)C(=O)O)F

Origin of Product

United States

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